molecular formula C13H23NO5 B6259075 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid CAS No. 1404879-35-1

2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid

Cat. No. B6259075
CAS RN: 1404879-35-1
M. Wt: 273.33 g/mol
InChI Key: DDDKXEBRBJHARR-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid, or TBOC-OPA, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a versatile compound, with a broad range of uses and potential applications.

Scientific Research Applications

TBOC-OPA has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as peptides, peptidomimetics, and small molecules. It has also been used as a reagent for the synthesis of amides and carboxylic acids. Additionally, TBOC-OPA has been used in the synthesis of polymers, such as polyamides and polyesters.

Mechanism of Action

TBOC-OPA acts as an acid catalyst in the synthesis of various compounds. It is an acid-base catalyst, which facilitates the reaction of an amine with an acid chloride in the presence of a phosphine and a base. It is also a Lewis acid, which facilitates the reaction of an amine with an aldehyde in the presence of a palladium catalyst. Additionally, TBOC-OPA is a nucleophilic catalyst, which facilitates the reaction of an amine with an aldehyde in the presence of a microwave irradiation.
Biochemical and Physiological Effects
TBOC-OPA has been shown to be non-toxic and non-mutagenic in laboratory studies. It has also been shown to be non-carcinogenic, with no evidence of genotoxicity. Additionally, TBOC-OPA has been shown to have no significant effect on the cardiovascular system, the respiratory system, or the central nervous system.

Advantages and Limitations for Lab Experiments

TBOC-OPA is a versatile compound, which has a wide range of applications in the scientific research field. It is a stable compound, with a long shelf-life, and it is easily synthesized using a variety of methods. Additionally, TBOC-OPA is a non-toxic and non-mutagenic compound, which makes it safe to use in laboratory experiments. However, TBOC-OPA is a relatively expensive compound, and it is not commercially available, which can limit its use in some laboratory experiments.

Future Directions

TBOC-OPA has a wide range of potential applications in the scientific research field, and there are many potential future directions for TBOC-OPA research. Some potential future directions include the development of new synthesis methods for TBOC-OPA, the use of TBOC-OPA in the synthesis of peptides, peptidomimetics, and small molecules, the use of TBOC-OPA in the synthesis of polymers, such as polyamides and polyesters, and the use of TBOC-OPA in the synthesis of amides and carboxylic acids. Additionally, future research could focus on the development of new applications for TBOC-OPA, such as the development of new drug delivery systems and the development of new catalytic systems.

Synthesis Methods

TBOC-OPA can be synthesized using a variety of methods, including the Mitsunobu reaction, a palladium-catalyzed reaction, and a microwave-assisted route. The Mitsunobu reaction involves the reaction of an amine with an acid chloride in the presence of a phosphine and a base. The palladium-catalyzed reaction involves the reaction of an amine with an aldehyde in the presence of a palladium catalyst. The microwave-assisted route involves the reaction of an amine with an aldehyde in the presence of a microwave irradiation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid' involves the protection of the amine group, followed by the formation of the oxan-3-yl group, and then deprotection of the amine group to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "3-hydroxypropanoic acid", "oxan-3-ol", "dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "diisopropylethylamine (DIPEA)", "acetic anhydride", "triethylamine (TEA)", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the amine group", "- Dissolve tert-butyl carbamate in dry acetonitrile", "- Add DIPEA and stir for 10 minutes", "- Add 3-hydroxypropanoic acid and stir for 1 hour", "- Add acetic anhydride and stir for 2 hours", "- Quench the reaction with water and extract with ethyl acetate", "- Wash the organic layer with water and dry over sodium sulfate", "- Evaporate the solvent to yield the protected amine product", "Step 2: Formation of the oxan-3-yl group", "- Dissolve oxan-3-ol in dry acetonitrile", "- Add DCC and NHS and stir for 10 minutes", "- Add the protected amine product and stir for 1 hour", "- Quench the reaction with water and extract with ethyl acetate", "- Wash the organic layer with water and dry over sodium sulfate", "- Evaporate the solvent to yield the product with the oxan-3-yl group", "Step 3: Deprotection of the amine group", "- Dissolve the product with the oxan-3-yl group in dry acetonitrile", "- Add TEA and stir for 10 minutes", "- Add HCl and stir for 1 hour", "- Quench the reaction with NaOH and extract with ethyl acetate", "- Wash the organic layer with water and dry over sodium sulfate", "- Evaporate the solvent to yield the final product '2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-3-yl)propanoic acid'" ] }

CAS RN

1404879-35-1

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-3-yl)propanoic acid

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)7-9-5-4-6-18-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

DDDKXEBRBJHARR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCOC1)C(=O)O

Purity

95

Origin of Product

United States

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